tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H19N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with appropriate reagents. One common method includes the use of Dess-Martin periodinane as an oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for investigating biological pathways and mechanisms .
Medicine: In medicine, tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate may have potential as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity. This interaction can affect various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 3-(N’-hydroxycarbamimidoyl)azetidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-(N’-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a hydroxycarbamimidoyl group. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl 3-(N'-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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